(R)-Roemerine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYWRARKVGOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866578 | |
| Record name | 7-Methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Roemerine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
548-08-3 | |
| Record name | (R)-Roemerine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
| Record name | (R)-Roemerine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Advanced Isolation Methodologies for R Roemerine
Botanical Sources and Chemotaxonomic Distribution Patterns of (R)-Roemerine
This compound is an aporphine (B1220529) alkaloid found across a range of plant families, indicating a widespread but specific chemotaxonomic distribution. nih.gov Its presence is most prominently documented in the Annonaceae, Papaveraceae, Lauraceae, and Nymphaeaceae families. nih.govmdpi.commdpi.comresearchgate.net
Within the Annonaceae family, the compound has been isolated from the leaves of Guatteria pogonopus and from Annona senegalensis. mdpi.comscielo.brscielo.br It is also found in species such as Rollinia leptopetala. mdpi.com In the Papaveraceae family, this compound is a significant alkaloid in various Papaver species, including Turkish Papaver species like P. lacerum and P. syriacum. mdpi.comresearchgate.netnih.gov
The Nymphaeaceae family, particularly the lotus (B1177795) (Nelumbo nucifera), is another notable source of this compound, where it is found in the leaves alongside other aporphine alkaloids. mdpi.comnih.govcore.ac.uk Most benzylisoquinoline alkaloids (BIAs) found in lotus are R-conformers, which is a distinguishing feature compared to the more common S-conformers found in the Ranunculales order. semanticscholar.org The distribution of these alkaloids can vary significantly between different parts of the plant. nih.gov
The classification of plants based on their chemical constituents, known as chemotaxonomy, utilizes the specific and restricted nature of secondary metabolites like this compound to understand evolutionary relationships between different species. researchgate.net
Below is a table summarizing the botanical sources of this compound.
Botanical Sources of this compound This is an interactive table, you can sort and filter the data.
| Family | Genus | Species | Plant Part |
|---|---|---|---|
| Annonaceae | Annona | senegalensis | Not specified |
| Annonaceae | Guatteria | pogonopus | Leaves |
| Annonaceae | Rollinia | leptopetala | Not specified |
| Nymphaeaceae | Nelumbo | nucifera | Leaves |
| Papaveraceae | Papaver | lacerum | Not specified |
| Papaveraceae | Papaver | syriacum | Not specified |
Contemporary Extraction Techniques for the Enrichment of Aporphine Alkaloids
The extraction of aporphine alkaloids from plant materials has evolved from traditional methods to more advanced and efficient techniques. researchgate.net These modern approaches aim to increase yield, reduce the use of toxic organic solvents, and shorten extraction times. researchgate.netresearchgate.net
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is recognized as a green and efficient technology for isolating natural compounds. researchgate.netufrn.br This method commonly uses supercritical carbon dioxide (CO₂) as a solvent, which offers high selectivity and efficiency. matec-conferences.orgmdpi.com The properties of supercritical fluids, being intermediate between a gas and a liquid, allow for better penetration into the plant matrix. ufrn.br
Since alkaloids often exist as salts in plants, their solubility in nonpolar supercritical CO₂ can be low. matec-conferences.org To overcome this, the raw plant material is often pre-treated with an alkaline reagent, or a polar co-solvent (modifier) like ethanol (B145695) or methanol (B129727) is added to the supercritical CO₂. matec-conferences.orgmdpi.com This modification increases the solvating power of the fluid, enhancing the extraction of polar alkaloids. mdpi.com The optimal conditions for SFE, including pressure, temperature, and the choice of co-solvent, vary depending on the specific plant material and target alkaloid. mdpi.com A key advantage of SFE is the ease of removing the CO₂ solvent by simple depressurization, leaving a solvent-free extract. ufrn.br
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction (MAE) is a non-conventional method that uses microwave energy to heat the solvent and plant matrix, accelerating the release of bioactive compounds. researchgate.nettandfonline.com The direct heating of intracellular water leads to cell rupture and enhanced leaching of alkaloids into the extraction solvent. tandfonline.com MAE significantly reduces extraction time and solvent volume compared to traditional methods like maceration or Soxhlet extraction. researchgate.netresearchgate.net Studies have shown MAE to be highly efficient for extracting alkaloids from various medicinal plants. academie-sciences.frresearchgate.net For instance, it has been successfully used to extract alkaloids from lotus plumules and Stephania species. academie-sciences.frmdpi.com
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction (UAE), or sonication, utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. researchgate.netmdpi.com The collapse of these bubbles generates micro-jets that disrupt plant cell walls, facilitating the penetration of the solvent and improving mass transfer. mdpi.com This technique is known for its efficiency, reduced extraction time, and lower energy consumption. researchgate.netnih.gov UAE has proven effective for extracting alkaloids from various plant sources, including Annona muricata (soursop) and Stephania cambodica. academie-sciences.frmdpi.com In a comparative study, UAE showed significantly enhanced extraction yields for palmatine (B190311) and roemerine (B1679503) from S. cambodica compared to other methods. academie-sciences.fr
Green Extraction Strategies for Sustainable Isolation
The development of "green" extraction techniques is driven by the need for more environmentally sustainable processes in natural product chemistry. tandfonline.cominsightsjhr.com These strategies prioritize reducing the use of harmful organic solvents, minimizing energy consumption, and shortening extraction times. researchgate.nettandfonline.com SFE, MAE, and UAE are all considered green extraction methods because they align with these principles. researchgate.netresearchgate.netmdpi.com
Another advancement in green extraction is the use of novel solvents like natural deep eutectic solvents (NADES) and ionic liquids (ILs). researchgate.netnih.gov NADES are mixtures of natural compounds that form a eutectic mixture with a melting point lower than the individual components, and they have been shown to be effective for extracting alkaloids from plants like Peumus boldus. nih.gov Ionic liquids have also been used as modifiers in chromatographic separations to improve efficiency. nih.govresearchgate.net These green technologies are crucial for developing sustainable practices for obtaining high-purity alkaloids for various applications. researchgate.net
Advanced Chromatographic Separation and High-Purity Purification of this compound
Following initial extraction, the crude extract containing a mixture of compounds undergoes purification to isolate this compound with high purity. This is typically achieved through a series of advanced chromatographic techniques.
A common first step is an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds present in the crude extract. semanticscholar.org The resulting alkaloid-rich fraction is then subjected to further chromatographic separation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and preparative purification of alkaloids. semanticscholar.orgnih.gov In the preparative mode, HPLC can isolate individual compounds from a complex mixture with high resolution. nih.gov Reversed-phase columns, such as C18, are frequently used, where polar compounds elute earlier than non-polar ones. waters.com The mobile phase often consists of a mixture of solvents like acetonitrile (B52724) and water, with additives such as triethylamine (B128534) or formic acid to improve the peak shape of the alkaloids. mdpi.comresearchgate.net
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven highly effective for the separation of alkaloids, including this compound, from natural sources like Nelumbo nucifera. mdpi.comcore.ac.uknih.gov HSCCC avoids the use of a solid stationary phase, thereby eliminating issues like irreversible sample adsorption. core.ac.uk The separation is based on the partitioning of the solutes between two immiscible liquid phases. mdpi.com The success of an HSCCC separation is highly dependent on the selection of an appropriate two-phase solvent system. mdpi.com For instance, a system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water has been used to successfully purify roemerine from lotus leaf extract in a single step to a purity of 97.4%. mdpi.comresearchgate.net Another variation, pH-zone-refining CCC, has also been employed to isolate roemerine and other alkaloids from lotus leaves by using a pH gradient in the mobile phase. core.ac.uk
The final purity of the isolated this compound is confirmed using analytical methods such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which also serve to elucidate its chemical structure. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC (Prep-HPLC)
High-Performance Liquid Chromatography (HPLC) and its large-scale counterpart, Preparative HPLC (Prep-HPLC), are fundamental techniques for the isolation and purification of natural products like this compound. ijcpa.inresearchgate.net These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net
In the context of roemerine isolation, HPLC is often used for the analytical determination of purity and for the initial screening of crude extracts. For instance, in a study on the alkaloids from the leaves of Nelumbo nucifera (lotus), HPLC was utilized to analyze the fractions obtained from High-Speed Counter-Current Chromatography (HSCCC). mdpi.com This analysis confirmed the purity of the isolated roemerine to be 97.4%. mdpi.com
Preparative HPLC is the method of choice when the goal is to isolate larger quantities of a specific compound for further research. ijcpa.inteledynelabs.com The primary aim of preparative HPLC is to obtain the maximum amount of a target analyte at a desired purity level in a short amount of time. ijcpa.in This technique operates on the same principles as analytical HPLC but utilizes larger columns and can handle higher sample concentrations and volumes. ijcpa.inteledynelabs.com The process involves a fraction collector that is placed after the detector to collect the purified compound of interest. ijcpa.in
Recent advancements in HPLC technology, such as the development of Ultra-High-Performance Liquid Chromatography (UPLC), have further enhanced the speed and resolution of separations. plantaanalytica.com Improvements in stationary phase technology, including smaller particle sizes and novel chemical functionalizations, have also contributed to superior separation performance. plantaanalytica.com
Table 1: Comparison of Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC |
| Primary Goal | Quantification and identification of components | Isolation and purification of compounds |
| Column Size | Smaller diameter and length | Larger diameter and length |
| Sample Load | Low (micrograms to milligrams) | High (milligrams to grams) |
| Flow Rate | Lower | Higher |
| Detector | High sensitivity required | Sensitivity is less critical |
| Fraction Collection | Not typically performed | Essential component |
Counter-Current Chromatography (CCC) including pH-Zone Refining Applications
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven to be highly effective for the separation of alkaloids, including roemerine. maxapress.com A significant advantage of CCC is the absence of a solid support matrix, which eliminates issues such as irreversible sample adsorption and deactivation of bioactive compounds. mdpi.comresearchgate.net The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. maxapress.com
A specialized and powerful application of CCC is pH-zone-refining CCC. This technique is particularly well-suited for the preparative separation of ionizable compounds like alkaloids. researchgate.netnih.gov It allows for the separation of compounds based on their pKa values and hydrophobicity, often resulting in highly concentrated, rectangular peaks of the purified substances. mdpi.comresearchgate.net This method has been successfully applied to the isolation of roemerine from the leaves of Nelumbo nucifera. mdpi.com In one study, a two-phase solvent system of hexane-ethyl acetate-methyl alcohol-water (1:6:1:6, v/v) with triethylamine as a retainer in the organic phase and hydrochloric acid as an eluent in the aqueous phase was used. mdpi.comresearchgate.net This process yielded 26.6 mg of roemerine with a purity of 96% from 500 mg of crude extract. mdpi.comresearchgate.net
The selection of an appropriate two-phase solvent system is critical for a successful CCC separation. maxapress.com The ideal system should provide suitable partition coefficient (K) values for the target compounds under both acidic and basic conditions. mdpi.com
LC/MS-Guided Fractionation for Targeted Isolation of Minor Components
The isolation of minor components from complex natural product extracts presents a significant challenge, as these compounds can be easily lost during conventional separation procedures. mdpi.comresearchgate.net Liquid Chromatography-Mass Spectrometry (LC/MS) guided fractionation is a powerful strategy to overcome this challenge. mdpi.comnih.gov This approach uses the high sensitivity and specificity of mass spectrometry to detect and identify target compounds, including minor ones, in the initial crude extract. researchgate.net This information then guides the subsequent preparative isolation process.
This methodology has been successfully employed for the isolation of alkaloids from lotus leaves. mdpi.comresearchgate.net An initial LC/MS analysis of the crude extract can identify the presence of roemerine, even if it is a minor component. mdpi.com This targeted information then allows for the optimization of a preparative technique, such as pH-zone-refining CCC, to specifically isolate the compound of interest. mdpi.comresearchgate.net This guided approach ensures that even compounds present in small quantities are not overlooked and can be efficiently purified. The use of LC/MS is also crucial for the dereplication of known compounds in different plant samples, which involves comparing retention times and mass spectral data. nih.gov
Solid Phase Extraction (SPE) and Membrane Separation in Isolation Protocols
Solid Phase Extraction (SPE) is a widely used technique for the pre-purification and fractionation of crude extracts before further chromatographic separation. rsc.orgrsc.org SPE utilizes a solid sorbent to selectively adsorb certain components from a liquid sample, allowing for the separation of compounds based on their physical and chemical properties. mdpi.com Common sorbents include silica-based materials (like C18 and C8), polymeric resins, and ion-exchange resins. rsc.orgmdpi.com In the context of alkaloid isolation, SPE can be used to remove interfering substances and enrich the fraction containing the target alkaloids, such as roemerine, prior to HPLC or CCC. acs.org
Enantiomeric Separation and Purification Strategies for Roemerine Stereoisomers
Roemerine exists as two enantiomers, this compound and (S)-Roemerine. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and often exhibit different biological activities. sigmaaldrich.comdiva-portal.org Therefore, the separation of these enantiomers, a process known as resolution, is crucial for pharmacological studies. libretexts.org
Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. libretexts.org This can be achieved through several methods:
Chiral Chromatography: This is a common method for separating enantiomers and can be performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). sigmaaldrich.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to their separation.
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.orgscielo.brresearchgate.net Diastereomers have different physical properties, such as solubility, and can be separated by techniques like crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. For a basic compound like roemerine, a chiral acid such as tartaric acid could be used as a resolving agent. libretexts.org
pH-Zone-Refining Counter-Current Chromatography with a Chiral Selector: In some cases, a chiral selector can be incorporated into the stationary phase of a pH-zone-refining CCC system to achieve enantiomeric separation. researchgate.netcapes.gov.br
The choice of method depends on factors such as the scale of the separation, the required purity, and the availability of chiral selectors or resolving agents.
Elucidation of the Biosynthetic Pathway of R Roemerine
General Biosynthesis of Tetrahydroisoquinoline (THIQ) Alkaloids and Precursors
Tetrahydroisoquinoline alkaloids (THIQAs) are a significant class of bioactive natural products, with over a dozen currently used in clinical settings rsc.org. Their biosynthesis generally begins with the condensation of two tyrosine derivatives: dopamine (B1211576) and either 4-hydroxyphenylacetaldehyde (4-HPAA) or 3,4-dihydroxyphenylacetaldehyde rsc.org.
This key reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), which forms the foundational C-N bond of the isoquinoline (B145761) scaffold, yielding (S)-norcoclaurine rsc.orgacs.org. Following this initial step, a series of enzymatic modifications, including methylations and hydroxylations, decorate the core structure. These reactions, catalyzed by methyltransferases (MTs) and cytochrome P450 enzymes, lead to the formation of (S)-reticuline, a critical branchpoint intermediate from which a vast diversity of benzylisoquinoline alkaloids (BIAs), estimated at over 2,500 compounds, are derived rsc.orgacs.org. The general pathway to this central intermediate is a prerequisite for the formation of more complex alkaloids like (R)-Roemerine.
Enzymatic Transformations and Key Intermediates Leading to this compound
The biosynthesis of aporphine (B1220529) alkaloids such as this compound proceeds from coclaurine-type precursors through an intramolecular oxidative phenol (B47542) coupling reaction rsc.org. Research has demonstrated a direct biogenetic relationship between the benzylisoquinoline alkaloid coclaurine and roemerine (B1679503). This transformation involves the formation of proaporphine dienone intermediates, which are then rearranged and reduced to form the characteristic aporphine core rsc.org.
| Key Intermediates in Aporphine Biosynthesis | Description |
| (S)-Norcoclaurine | The initial product of the condensation of dopamine and 4-HPAA, catalyzed by NCS. |
| (S)-Coclaurine | Formed by the O-methylation of (S)-norcoclaurine. |
| (S)-Reticuline | A central branchpoint intermediate in BIA biosynthesis, formed through N-methylation, hydroxylation, and O-methylation of (S)-norcoclaurine acs.org. |
| Proaporphine Dienones | Intermediates, such as mecambrine, formed via oxidative phenol coupling of coclaurine-type precursors rsc.org. |
Role of Cytochrome P450 Enzymes (e.g., CYP719 Family, NnCYP80A) in Methylenedioxy Bridge Formation
Cytochrome P450 (CYP450) enzymes are a superfamily of hemoproteins that play a central role in the metabolism of a vast array of compounds mdpi.com. In plants, they are crucial for the biosynthesis of structural polymers, hormones, and defense compounds like alkaloids nih.govresearchgate.net. These enzymes typically catalyze oxidative reactions, including the formation of the methylenedioxy bridge, a key structural feature of this compound.
The formation of this bridge from an o-methoxyphenol structure is a critical step that defines many aporphine alkaloids. While the specific P450 enzyme responsible for this transformation in the this compound pathway is an area of ongoing research, the involvement of specific CYP450 families in related BIA pathways is well-documented.
CYP80 Family : In the sacred lotus (B1177795) (Nelumbo nucifera), the enzyme NnCYP80A catalyzes the stereospecific formation of the bis-benzylisoquinoline alkaloid nelumboferine from (R)-N-methylcoclaurine nih.govresearchgate.net. Another member, NnCYP80G, stereospecifically converts the same precursor into the proaporphine alkaloid glaziovine nih.gov. This demonstrates the crucial role of the CYP80 family in orchestrating complex cyclization reactions in BIA metabolism.
CYP719 Family : Members of the CYP719 family are also known to be involved in BIA biosynthesis. For example, CYP719A14 is involved in sanguinarine synthesis in Argemone mexicana mdpi.com. These enzymes often catalyze intramolecular C-C bond formations via phenol coupling, which is mechanistically similar to the cyclization required for methylenedioxy bridge formation.
| Enzyme Family | Example | Role in BIA Biosynthesis |
| Cytochrome P450 (CYP) | General | Catalyze a wide range of oxidative reactions, including hydroxylations, cyclizations, and bridge formations mdpi.comnih.gov. |
| CYP80 Family | NnCYP80A, NnCYP80G | Catalyze stereospecific formation of bis-benzylisoquinoline and proaporphine alkaloids from (R)-configured precursors nih.govresearchgate.net. |
| CYP719 Family | CYP719A14 | Involved in the biosynthesis of other BIAs like sanguinarine mdpi.com. |
Biogenetic Relationships and Interconversion Pathways from Proaporphine and Bis-Benzylisoquinoline Alkaloids (e.g., (+)-Mecambroline deoxygenation)
Aporphine alkaloids like roemerine are biosynthetically derived from coclaurine-type precursors through phenol oxidation, with dienones of the proaporphine type serving as key intermediates rsc.org. Studies have specifically demonstrated the relationship between mecambrine (a proaporphine) and roemerine, confirming this biogenetic hypothesis rsc.org.
The biosynthesis of proaporphine and bis-benzylisoquinoline alkaloids (bis-BIAs) are often closely linked, particularly in plants that produce (R)-configured alkaloids. In Nelumbo nucifera, for instance, the same precursor, (R)-N-methylcoclaurine, can be directed towards either the proaporphine branch (leading to glaziovine) by the enzyme NnCYP80G or the bis-BIA branch (leading to nelumboferine) by NnCYP80A nih.govresearchgate.net. This illustrates a metabolic branchpoint where specific P450 enzymes determine the final alkaloid scaffold produced. The conversion of a proaporphine intermediate to an aporphine like roemerine would subsequently involve rearrangement and reduction steps.
Investigation of Intracellular and Intercellular Transport Mechanisms in Alkaloid Biosynthesis
The biosynthesis of complex plant natural products like BIAs is often not confined to a single cell or subcellular compartment. The process can be highly organized, requiring the transport of intermediates between different organelles and even different cell types researchgate.net.
In opium poppy, a well-studied BIA-producing plant, the biosynthetic pathway is localized to specific phloem cell types, including sieve elements and companion cells, with the final products accumulating in laticifers researchgate.net. This spatial separation necessitates a sophisticated transport system for moving biosynthetic intermediates between these cellular locations. While the exact transporters remain largely uncharacterized, it is hypothesized that apoplastic transport (movement through the cell wall space) plays a significant role researchgate.net. Elucidating these transport logistics is a major challenge but is essential for a complete understanding of how plants manage and optimize alkaloid production researchgate.net.
Metabolic Engineering Approaches for Biosynthesis Pathway Modulation
The elucidation of BIA biosynthetic pathways has opened the door for metabolic engineering, allowing for the production of these valuable compounds in microbial hosts such as yeast (Saccharomyces cerevisiae) and bacteria nih.govnih.gov. This approach offers a potential alternative to extraction from plant sources, which can be inefficient and unsustainable researchgate.netnih.gov.
Significant progress has been made in reconstructing BIA pathways in microbes. A major achievement has been the engineering of yeast to produce the key intermediate (S)-reticuline from simple sugars at commercially viable titers mpg.de. This was accomplished by introducing the necessary plant enzymes and optimizing the host's metabolism to increase the supply of precursors like dopamine. A critical step involved controlling the host's native Ehrlich pathway, which could otherwise divert a key precursor, 4-HPAA, into non-productive side products mpg.de.
Furthermore, researchers have successfully reconstituted the biosynthetic pathways for proaporphine and bis-BIA alkaloids in yeast by introducing specific CYP80 enzymes, demonstrating the feasibility of producing complex downstream products nih.govresearchgate.net. These engineered microbial platforms serve as a foundation for producing a wide array of BIAs, including potentially this compound, by introducing the specific terminal enzymes required for its synthesis.
Advanced Strategies for the Chemical Synthesis of R Roemerine
Comprehensive Review of Total Synthesis Approaches to the Aporphine (B1220529) Core
The synthesis of the aporphine alkaloid core is a central theme in natural product synthesis. mdpi.com Strategies for constructing this tetracyclic system can be broadly categorized into two main approaches based on the key bond disconnections in retrosynthetic analysis. researchgate.netnih.gov
One prevalent strategy involves a one-bond disconnection , where the C-ring of the aporphine core is formed from a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) intermediate. researchgate.netnih.gov This approach often employs metal-catalyzed or photochemical cyclization reactions. nih.gov For instance, palladium-catalyzed intramolecular phenol (B47542) ortho-arylation has been a successful method to forge the biaryl bond, a key structural feature of the aporphine skeleton. mdpi.comacs.org
A second major approach is based on a two-bond disconnection , which leads to the formation of the C-ring through a sequence of reactions, often initiated by a [4+2] cycloaddition. researchgate.netnih.gov Benzyne chemistry has also emerged as a powerful tool, allowing for the construction of the aporphine core through reactions between isoquinoline (B145761) derivatives and silylaryl triflates. researchgate.net
Recent advancements have also seen the rise of modern chemical methods that diverge from traditional biomimetic pathways. acs.org These novel strategies often provide more efficient routes to complex THIQ alkaloids. acs.org For example, flow chemistry has been utilized for the divergent synthesis of aporphine and morphinandienone natural products through controlled oxidative coupling of reticuline-type alkaloids. beilstein-journals.org
The table below summarizes key cyclization strategies for the aporphine core.
| Cyclization Strategy | Key Intermediate | Reaction Type | Reference |
| One-Bond Disconnection | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) | Metal-catalyzed or Photochemical Cyclization | researchgate.netnih.gov |
| Two-Bond Disconnection | Various | [4+2] Cycloaddition | researchgate.netnih.gov |
| Benzyne Chemistry | Isoquinoline derivatives and silylaryl triflates | Cycloaddition/Migration | researchgate.net |
| Flow Chemistry | Reticuline-type alkaloids | Oxidative Coupling | beilstein-journals.org |
Asymmetric Synthetic Routes to (R)-Roemerine and its Enantiomers
The stereoselective synthesis of this compound is crucial for understanding its specific biological activities. Several asymmetric strategies have been developed to control the stereochemistry at the C6a position.
Catalytic Asymmetric Hydrogenation Methodologies for Chiral Intermediate Formation
A highly effective method for establishing the stereocenter in aporphine synthesis is through the catalytic asymmetric hydrogenation of a prochiral enamine or imine intermediate. newswise.comnih.gov This approach has been successfully applied to the synthesis of both (S)- and (R)-nuciferine and roemerine (B1679503). newswise.com
Specifically, a 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediate is subjected to asymmetric hydrogenation using a chiral catalyst, such as a Noyori-type ruthenium catalyst. nih.govresearchgate.net For the synthesis of (S)-enantiomers, the (R,R)-configured catalyst is typically used, while the (S,S)-catalyst leads to the (R)-enantiomers. researchgate.net This method has been shown to produce the desired chiral 1-benzyltetrahydroisoquinolines in high yield and excellent enantiomeric excess (ee). acs.org For example, a Ru-catalyzed asymmetric transfer hydrogenation has been utilized to provide a THIQ intermediate with 95% ee. acs.org
The general scheme for this approach is as follows:
Formation of a 1-benzyl-3,4-dihydroisoquinoline intermediate.
Catalytic asymmetric hydrogenation using a chiral ruthenium catalyst to yield a chiral 1-benzyl-tetrahydroisoquinoline.
Subsequent cyclization to form the aporphine core.
Bischler-Napieralski Cyclization and its Stereoselective Applications
The Bischler-Napieralski reaction is a fundamental transformation in the synthesis of isoquinoline alkaloids. slideshare.net It involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. newswise.comorganic-chemistry.org This reaction is often a key step in the synthesis of the precursors required for aporphine construction. mdpi.comacs.org
The versatility of the Bischler-Napieralski reaction is further highlighted by its use in combination with other modern synthetic methods. For example, a sequence of Bischler-Napieralski cyclization, asymmetric hydrogenation, and subsequent Pd-catalyzed direct arylation has been a powerful strategy for the enantioselective synthesis of aporphine alkaloids like (R)-nornuciferine and (R)-nuciferine. acs.orgresearchgate.net
Novel Cyclization Reactions for the Construction of Aporphine Frameworks (e.g., Enamide-based Cyclizations)
The development of novel cyclization reactions offers new avenues for the construction of complex heterocyclic frameworks like the aporphine core. beilstein-journals.org Enamides, in particular, have emerged as versatile synthons in cyclization reactions due to their dual nucleophilic and electrophilic character. nih.govnih.gov
Enamide-based cyclizations can proceed through various pathways, including enamide–alkyne cycloisomerization and polycyclization, providing access to diverse N-heterocycles that are key structural motifs in alkaloids. beilstein-journals.org One notable strategy involves an indium-mediated cycloisomerization reaction from a biphenyl (B1667301) derivative containing an enamide. This approach constructs the C-C biphenyl bond early in the synthesis via a Suzuki coupling. acs.org
Another innovative approach involves a diastereoselective reaction between a chiral dihydroisoquinoline enamide and a silylaryl triflate, promoted by cesium fluoride. This reaction affords a separable mixture of diastereoisomers, which can then be converted to the corresponding (S)- and (R)-aporphine alkaloids. researchgate.net
These enamide-based strategies represent a departure from more traditional methods and offer unique advantages in terms of efficiency and the ability to construct complex polycyclic systems. beilstein-journals.org
Methodological Challenges and Innovative Solutions in the Total Synthesis of Complex Alkaloid Skeletons
The total synthesis of complex alkaloids like this compound is fraught with challenges, from the construction of intricate polycyclic systems to the control of stereochemistry. researchgate.netresearchgate.net The inherent complexity of these natural products has driven significant innovation in synthetic organic chemistry. researchgate.netsustech.edu.cn
One of the primary challenges is the efficient and selective construction of the core skeleton. rsc.org Traditional multi-step linear syntheses can be inefficient. To address this, researchers have developed strategies that focus on rapid skeleton construction and highly selective chemical reactions. sustech.edu.cn For example, tandem or cascade reactions, where multiple bonds are formed in a single operation, can significantly improve synthetic efficiency. researchgate.net
Another significant hurdle is achieving high stereoselectivity. The development of powerful asymmetric catalytic methods, such as the catalytic asymmetric hydrogenation discussed earlier, has been a major breakthrough. newswise.comnih.gov The use of chiral auxiliaries also remains a valuable strategy for inducing stereoselectivity. collectionscanada.gc.ca
Furthermore, the synthesis of alkaloids with diverse substitution patterns presents its own set of challenges. nih.gov Innovative solutions include the use of late-stage functionalization, where modifications are introduced at the end of the synthetic sequence. Palladium-catalyzed direct arylation, for instance, has proven useful for both target-oriented and diversity-oriented synthesis, allowing for the introduction of various substituents on the aporphine core. acs.org
Recent research has also explored the use of flow chemistry to overcome challenges related to reaction control and scalability. beilstein-journals.org By precisely controlling reaction parameters, flow systems can enable selective transformations that are difficult to achieve in batch processes, as demonstrated in the divergent synthesis of aporphine and morphinandienone alkaloids. beilstein-journals.org
The table below highlights some of the key challenges and the innovative solutions developed to overcome them.
| Challenge | Innovative Solution | Example | Reference |
| Inefficient linear syntheses | Rapid skeleton construction via cascade reactions | Tandem cyclizations | researchgate.netsustech.edu.cn |
| Stereocontrol | Catalytic asymmetric synthesis | Asymmetric hydrogenation | newswise.comnih.gov |
| Introduction of diverse substituents | Late-stage functionalization | Palladium-catalyzed direct arylation | acs.org |
| Reaction control and scalability | Flow chemistry | Divergent synthesis of alkaloids | beilstein-journals.org |
Stereochemical Influences on R Roemerine S Biological Activity
Significance of the Chiral C6a Center in Aporphine (B1220529) Alkaloid Function
Aporphine alkaloids, a class of compounds to which Roemerine (B1679503) belongs, are characterized by a tetracyclic structure containing a single chiral center at position C6a. nih.gov This stereocenter is a critical determinant of the molecule's pharmacological profile. The specific spatial orientation of the substituents around this carbon atom dictates how the molecule fits into and interacts with the binding sites of its target receptors. The absolute configuration at the C6a position can significantly influence the biological activity of aporphine alkaloids. acs.org In many cases, the different enantiomers (mirror-image isomers) of an aporphine alkaloid exhibit distinct pharmacological effects. For instance, within the broader aporphine class, (R)-enantiomers often act as agonists at dopamine (B1211576) D1 and D2 receptors, while their (S)-enantiomer counterparts typically function as antagonists. nih.gov This highlights the profound impact of the C6a chiral center on the fundamental mechanism of action of these compounds.
Enantiomeric Specificity in Receptor Binding and Functional Activity (Antagonism vs. Agonism)
The concept of enantiomeric specificity is central to understanding the biological actions of (R)-Roemerine. Different enantiomers of a chiral drug can interact differently with chiral biological macromolecules like receptors, leading to variations in binding affinity and functional outcomes, such as antagonism (blocking a receptor) or agonism (activating a receptor).
Studies have demonstrated this principle with various aporphine alkaloids. For example, while both enantiomers of nuciferine (B1677029) and roemerine act as antagonists at 5-HT2 and α1 receptors, the potency can differ significantly. nih.govresearchgate.net In the case of glaucine, another aporphine alkaloid, the (S)-enantiomer acts as a partial agonist at all three 5-HT2 receptor subtypes, whereas the (R)-enantiomer appears to function as a positive allosteric modulator at the 5-HT2A receptor. researchgate.net This stark difference in functional activity between enantiomers underscores the critical role of stereochemistry. Generally, for many aporphine alkaloids, the (R)-enantiomers tend to be agonists at dopamine receptors, while the (S)-enantiomers are antagonists. nih.gov
Stereoselective Interactions of this compound with Serotonergic (5-HT2A, 5-HT2C) and Adrenergic Alpha-1 Receptors (α1A, α1B, α1D)
This compound exhibits notable stereoselectivity in its interactions with specific serotonin (B10506) and adrenergic receptors. It has been identified as a potent antagonist at 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net Its potency at these receptors is significantly higher compared to its (S)-enantiomer. nih.govresearchgate.net Specifically, this compound shows good selectivity for 5-HT2A and 5-HT2C receptors over the 5-HT2B receptor subtype and various adrenergic α1 receptor subtypes (α1A, α1B, and α1D). nih.govresearchgate.net
In vitro studies have quantified this selectivity. This compound demonstrates a 20- to 400-fold higher selectivity for the 5-HT2A receptor compared to the 5-HT1A, D1, and D2 receptors. nih.gov This high selectivity is attributed to stronger hydrogen bonding and dipole-dipole interactions with key residues within the 5-HT2A receptor binding site. nih.gov
At adrenergic α1 receptors, the stereoselectivity can be more complex and dependent on the specific subtype. For instance, (R)-nuciferine is more potent at α1A and α1B subtypes, while this compound is the most potent at the α1D subtype. nih.gov This highlights that even small structural differences between aporphine alkaloids can lead to different patterns of stereoselectivity at adrenergic receptor subtypes. nih.gov
| Compound | Receptor | pKb (mean ± SD) |
| This compound | 5-HT2A | 7.8 ± 0.1 |
| (S)-Roemerine | 5-HT2A | 6.9 ± 0.1 |
| This compound | 5-HT2C | 7.9 ± 0.1 |
| (S)-Roemerine | 5-HT2C | 7.1 ± 0.1 |
| This compound | α1A | 6.7 ± 0.1 |
| (S)-Roemerine | α1A | 6.5 ± 0.1 |
| This compound | α1B | 6.8 ± 0.1 |
| (S)-Roemerine | α1B | 6.7 ± 0.1 |
| This compound | α1D | 7.3 ± 0.1 |
| (S)-Roemerine | α1D | 7.0 ± 0.1 |
Table 1. Antagonist potencies (pKb) of this compound and (S)-Roemerine at human 5-HT2 and α1 receptor subtypes. Data from nih.gov.
Impact of Structural Modifications and Substituent Effects on Stereoselectivity and Potency
Structural modifications to the aporphine skeleton can have a profound impact on both the stereoselectivity and potency of the resulting compounds. Even minor changes in the substituents on the aromatic rings can alter the way the molecule interacts with its target receptors. nih.gov
For example, the lack of a methylenedioxy substituent at positions C9 and C10 in the D ring of this compound, which is present in nantenine, contributes to its high binding affinity and selectivity for the 5-HT2A receptor. researchgate.net The nature of the substituents on the A ring is also crucial. The presence of alkoxy groups at positions C1 and C2, as seen in many aporphine alkaloids, influences their activity. researchgate.net
Furthermore, modifications at other positions can also significantly affect the biological activity. For instance, studies on isocorydine, another aporphine alkaloid, have shown that modifications at the C-8 position can dramatically improve its biological activity. mdpi.com The introduction of different functional groups can influence hydrophobic, steric, and electronic properties, which in turn affect receptor affinity and selectivity. researchgate.net For example, in some aporphine derivatives, high hydrophobicity and size favor 5-HT2A affinity, while high electronegativity disfavors it. researchgate.net These findings underscore the intricate relationship between the chemical structure of aporphine alkaloids, their stereochemistry, and their resulting pharmacological profiles.
Molecular Mechanisms and in Vitro/in Silico Pharmacological Investigations of R Roemerine
Receptor Target Profiling and Functional Characterization of (R)-Roemerine
This compound, a naturally occurring aporphine (B1220529) alkaloid, has been the subject of significant pharmacological investigation to elucidate its interactions with various receptor systems in the central nervous system. These studies have revealed a distinct receptor-binding profile, suggesting its potential as a modulator of key neurotransmitter pathways.
Serotonin (B10506) Receptor Antagonism (5-HT2A, 5-HT2C, and Selectivity over 5-HT2B Subtypes)
This compound has demonstrated potent antagonist activity at serotonin 5-HT2A and 5-HT2C receptors. researchgate.netnih.gov In vitro functional assays have shown that this compound is the most potent compound at these two receptor subtypes when compared to its (S)-enantiomer. researchgate.netnih.govum.edu.my Specifically, it exhibits pKb values of 7.8–7.9 at both 5-HT2A and 5-HT2C receptors. researchgate.netum.edu.myresearchgate.net This indicates a high binding affinity and antagonist efficacy.
Furthermore, this compound displays good selectivity for the 5-HT2A and 5-HT2C subtypes over the 5-HT2B receptor. researchgate.netnih.gov This selectivity is a noteworthy characteristic, as the 5-HT2B receptor is associated with different physiological functions, and off-target effects at this receptor are often undesirable. nih.gov The antagonistic activity of this compound at 5-HT2A and 5-HT2C receptors suggests its potential to modulate serotonergic neurotransmission, a pathway implicated in various neuropsychiatric conditions. researchgate.netnih.gov
| Receptor Subtype | Activity of this compound | pKb Value | Selectivity |
| 5-HT2A | Antagonist | 7.8–7.9 | High |
| 5-HT2C | Antagonist | 7.8–7.9 | High |
| 5-HT2B | Lower Activity | - | Selective over this subtype |
Adrenergic Alpha-1 Receptor Antagonism (α1A, α1B, α1D Subtypes)
In addition to its effects on serotonin receptors, this compound also acts as an antagonist at adrenergic alpha-1 receptors. researchgate.netum.edu.my The alpha-1 adrenergic receptor family consists of three subtypes: α1A, α1B, and α1D, all of which are G protein-coupled receptors involved in regulating sympathetic nervous system responses. frontiersin.orgamegroups.cn
Studies have shown that this compound exhibits antagonist activity across all three alpha-1 receptor subtypes. researchgate.netnih.gov Notably, it was found to be the most potent antagonist at the α1D subtype, with a pKb of 7.34, showing 6- to 7-fold selectivity for this subtype over the α1A and α1B receptors. nih.gov In contrast, the (R)-enantiomer of a related compound, nuciferine (B1677029), was most potent at the α1A and α1B subtypes. nih.gov This differential selectivity highlights the nuanced structure-activity relationships among aporphine alkaloids. The antagonism of alpha-1 adrenergic receptors suggests that this compound could influence noradrenergic and adrenergic signaling pathways. frontiersin.org
| Receptor Subtype | Activity of this compound | pKb Value | Selectivity |
| α1A | Antagonist | - | Lower potency than α1D |
| α1B | Antagonist | - | Lower potency than α1D |
| α1D | Antagonist | 7.34 | Most potent at this subtype |
Dopamine (B1211576) D2 Receptor Agonism
The interaction of this compound with dopamine receptors reveals a different functional outcome compared to its effects on serotonin and adrenergic receptors. Research indicates that aporphine alkaloids, particularly the (R)-enantiomers, tend to act as agonists at dopamine D1 and D2 receptors, while the (S)-enantiomers are typically antagonists. nih.gov The dopamine D2 receptor is a primary target for many antipsychotic and anti-Parkinson's disease medications. researchgate.netwikipedia.org
Some studies have reported that this compound shows moderate antagonistic activity at the dopamine D2 receptor. researchgate.net However, the prevailing evidence for aporphines suggests that (R)-enantiomers generally exhibit agonist properties at D2 receptors. nih.gov Dopamine agonists are compounds that activate dopamine receptors and are used in the management of Parkinson's disease, hyperprolactinemia, and restless legs syndrome. wikipedia.org Further investigation is needed to fully clarify the precise nature—agonist versus antagonist—of this compound's activity at the D2 receptor and its potential implications.
Monoamine Oxidase A (MAO-A) Inhibition Studies
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin and norepinephrine. mdpi.comwikipedia.org There are two main isoforms, MAO-A and MAO-B. mdpi.com Selective inhibitors of MAO-A are utilized in the treatment of depression and other neurological disorders. wikipedia.orgresearchgate.net
Computational studies employing network pharmacology, molecular docking, and molecular dynamics simulations have identified MAO-A as a potential target for this compound. worldscientific.comresearchgate.net These in silico investigations suggest that this compound can specifically interact with and inhibit MAO-A. researchgate.networldscientific.com The predicted binding energy of this compound to MAO-A was found to be -5.27 kcal/mol, which was more favorable than that of a reference ligand. researchgate.networldscientific.com These computational findings point towards a potential role for this compound as a lead compound for the development of MAO-A inhibitors. worldscientific.comresearchgate.net
Computational Approaches to Molecular Interactions and Binding Dynamics
Computational methods, particularly molecular docking and dynamics simulations, have been instrumental in providing insights into the molecular-level interactions between this compound and its protein targets. These in silico techniques complement experimental data and help to elucidate the structural basis for the observed pharmacological activities.
Molecular Docking Simulations of this compound with Receptor Proteins
Molecular docking simulations have been employed to predict the binding mode and affinity of this compound with various receptor proteins, including serotonin, adrenergic, and dopamine receptors, as well as MAO-A. nih.govresearchgate.networldscientific.comnih.gov
Serotonin Receptors: Docking studies of this compound into a homology model of the 5-HT2A receptor have suggested that its selectivity is due to stronger hydrogen bonding and dipole-dipole interactions with key residues in the binding site. researchgate.net Specifically, interactions involving Asp155, Ser159, and Tyr370, along with van der Waals interactions with several other residues, are thought to be crucial. researchgate.netnih.gov The docking poses of this compound in complex with 5-HT2A and 5-HT2C receptors indicate a π-π interaction with a phenylalanine residue (Phe340/328), which is not observed with the (S)-enantiomer, potentially explaining the stereoselectivity. researchgate.net These simulations were often based on homology models generated from the crystal structure of the 5-HT2B receptor. nih.gov
Adrenergic Receptors: While detailed docking results for this compound with specific adrenergic receptor subtypes are less extensively reported, the general approach involves docking the ligand into homology models of the α1A, α1B, and α1D receptors to understand the structural basis for its observed antagonist activity and subtype selectivity.
Dopamine D2 Receptor: Molecular docking studies have been used to investigate the interaction of various ligands with the dopamine D2 receptor. mdpi.com For this compound, such simulations would help to predict its binding orientation within the D2 receptor's active site and could provide clues to whether it acts as an agonist or antagonist by observing its interaction with key amino acid residues known to be important for receptor activation.
Molecular Dynamics (MD) Simulations to Assess Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide valuable insights into the stability of the ligand-protein complex and any conformational changes that may occur upon binding. mdpi.comfrontiersin.orgresearchgate.net By simulating the dynamic behavior of the this compound-receptor complex in a solvated environment, researchers can assess the durability of the interactions identified in docking studies. nottingham.ac.uk MD simulations can confirm whether the predicted hydrogen bonds and other interactions are maintained over a simulated timeframe, thus providing a more accurate picture of the binding stability. frontiersin.org The analysis of root-mean-square deviation (RMSD) and radius of gyration (Rg) throughout the simulation can quantify the stability and compactness of the complex, respectively. mdpi.com
Network Pharmacology Approaches for Comprehensive Target Identification and Pathway Mapping
Network pharmacology is a systems-level approach that aims to understand the complex interactions between drugs, their multiple targets, and the biological pathways they modulate. nih.gov This methodology is particularly useful for natural products like this compound, which may interact with multiple cellular targets. researcher.life
By integrating data from various sources, including compound-target databases and disease-related gene networks, network pharmacology can predict potential targets of this compound and map them onto relevant signaling pathways. nih.govfrontiersin.org This approach helps to construct a comprehensive picture of the compound's mechanism of action beyond a single target. mdpi.com For instance, a network pharmacology study might identify several potential protein targets for this compound and then use pathway enrichment analysis to determine which biological pathways, such as those involved in neuroinflammation or neurogenesis, are most significantly affected. nih.gov This allows for the generation of hypotheses about the compound's broader pharmacological effects, which can then be validated through further experimental studies. yok.gov.tr
Intracellular Signaling Pathway Modulation by this compound (In vitro studies)
In vitro studies using cell-based assays have provided direct evidence of how this compound can modulate specific intracellular signaling pathways, offering a mechanistic basis for its observed pharmacological activities.
Regulation of Brain-Derived Neurotrophic Factor (BDNF) Protein Expression
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. wikipedia.org Dysregulation of BDNF signaling is implicated in various neurological and psychiatric disorders.
In vitro studies have demonstrated that roemerine (B1679503) can influence the expression of BDNF. Specifically, in the human neuroblastoma SH-SY5Y cell line, treatment with roemerine at a concentration of 10 µM was found to increase the intracellular protein expression of BDNF. researchgate.netresearchgate.netnih.gov This upregulation of BDNF suggests that this compound may exert its neuroprotective and potential antidepressant-like effects, at least in part, by enhancing neurotrophic support in the brain. mdpi.com The modulation of BDNF expression represents a key intracellular signaling event triggered by this compound. mdpi.com
| Interaction Type | Interacting Residues with this compound |
| Salt Bridge | Asp155 |
| Hydrogen Bond | Asp155 |
| Dipole-Dipole | Ser159, Tyr370 |
| Van der Waals | Ser239, Ala242, Trp336, Phe339, Phe340, Val366, Tyr370 |
| Pi-Pi Stacking | Phe340/328 |
Table 1. Summary of Molecular Interactions of this compound with Receptor Binding Sites.
| Study Type | Key Findings |
| Molecular Dynamics (MD) Simulations | Assess the stability of the this compound-protein complex and observe conformational changes over time. |
| Network Pharmacology | Identifies multiple potential protein targets and maps them to relevant biological pathways, suggesting a systems-level mechanism of action. |
Table 2. Computational Approaches to Understanding this compound's Pharmacology.
| Cell Line | Treatment | Outcome |
| SH-SY5Y | 10 µM Roemerine | Increased intracellular BDNF protein expression |
Table 3. In Vitro Effect of Roemerine on BDNF Expression.
Modulation of Serotonergic and Glutamatergic Neurotransmitter Systems
This compound has demonstrated notable interactions with key neurotransmitter systems in the brain, specifically the serotonergic and glutamatergic systems. researchgate.net Research indicates that this aporphine alkaloid exhibits a high affinity for serotonin (5-HT) receptors, particularly the 5-HT₂A subtype. nih.govcaymanchem.com In vitro studies have determined its binding affinity (Ki) for 5-HT₂A receptors to be 0.0621 µM, showing selectivity over 5-HT₁A, dopamine D₁, and D₂ receptors. caymanchem.com this compound acts as a potent antagonist at both 5-HT₂A and 5-HT₂C receptors. nih.govresearchgate.netdntb.gov.ua This antagonist activity is stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer at these receptor subtypes. nih.gov
| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity |
| 5-HT₂A | 0.0621 µM caymanchem.com | Antagonist nih.govresearchgate.netdntb.gov.ua |
| 5-HT₂C | - | Antagonist nih.govresearchgate.net |
| 5-HT₁A | 1.17 µM caymanchem.com | - |
| Dopamine D₁ | 1.4 µM caymanchem.com | - |
| Dopamine D₂ | 22.6 µM caymanchem.com | - |
Impact on Alanine-Aspartate-Glutamate Metabolic Pathways
Metabolomic studies have revealed that this compound significantly influences key amino acid metabolic pathways, particularly the alanine-aspartate-glutamate pathway. researchgate.net Research utilizing gas chromatography-mass spectrometry (GC-MS) on the SH-SY5Y cell line demonstrated a high impact of roemerine on this specific metabolic route in both the cell lysate and the surrounding culture medium. researchgate.net This pathway is central to cellular energy metabolism and neurotransmitter synthesis.
The modulation of the alanine, aspartate, and glutamate (B1630785) metabolism is a crucial aspect of this compound's neuronal activity. researchgate.net These amino acids are not only fundamental building blocks for proteins but also serve as or are precursors to important neurotransmitters. For instance, glutamate is the primary excitatory neurotransmitter in the central nervous system. The observed alterations in this pathway by this compound underscore its potential to affect neuronal function through metabolic regulation. researchgate.netresearchgate.netwikipathways.orgkegg.jp
Involvement of the Cyclic AMP (cAMP) Signaling Pathway
This compound has been shown to exert some of its biological effects through the modulation of the cyclic AMP (cAMP) signaling pathway. nih.govmedchemexpress.com This pathway is a crucial intracellular second messenger system involved in a multitude of cellular processes. The anti-biofilm activity of roemerine against Candida albicans is believed to be connected to the cAMP pathway. nih.govsemanticscholar.orgsigmaaldrich.com
Specifically, roemerine treatment in C. albicans leads to the downregulation of the EFG1 gene, a key transcription factor in the cAMP pathway that regulates hyphal development. nih.govresearchgate.netnih.gov Concurrently, genes that are regulated by Efg1, such as HWP1 and ECE1, are also affected. nih.govresearchgate.net The hypothesis that roemerine's antibiofilm mechanism involves the cAMP pathway is further supported by the observation that the addition of exogenous cAMP can partially reverse the morphological defects induced by the compound in C. albicans. nih.govresearchgate.net
Inhibition of Efflux Pumps and Modulation of Membrane Permeability (In vitro/In vivo mechanistic studies)
Recent studies have highlighted the potential of this compound as an inhibitor of bacterial efflux pumps and a modulator of membrane permeability, which are key mechanisms in its antimicrobial activity. nih.govmdpi.com
This compound has been identified as an inhibitor of bacterial multidrug resistance (MDR) efflux pumps. nih.govmdpi.comresearchgate.net Specifically, in Bacillus subtilis, it has been shown to inhibit both Bmr, a member of the major facilitator superfamily (MFS), and BmrA, which belongs to the ATP-binding cassette (ABC) superfamily of transporters. nih.govresearchgate.net
The inhibitory action of roemerine on these efflux pumps can restore the efficacy of other antibiotics that are typically expelled by these pumps. nih.gov For example, roemerine acts synergistically with berberine, preventing its efflux by inhibiting the Bmr pump. nih.govresearchgate.net Transport assays using inverted membrane vesicles from Escherichia coli that overexpress BmrA have confirmed that increasing concentrations of roemerine lead to a decrease in the transport of doxorubicin, a known substrate of BmrA. nih.govresearchgate.net This suggests that roemerine could be used in combination therapies to combat drug-resistant bacteria. nih.govnih.govcaister.com
In addition to inhibiting efflux pumps, this compound has been found to alter the permeability and integrity of bacterial cell membranes. caymanchem.commdpi.comresearchgate.net Studies on Staphylococcus aureus, including methicillin-resistant strains (MRSA), have demonstrated that roemerine increases cell membrane permeability in a concentration-dependent manner. caymanchem.commdpi.comresearchgate.net This disruption of the cell membrane is a significant component of its antibacterial mechanism.
Anti-Biofilm Activity and Associated Gene Expression Profiling (e.g., Candida albicans)
This compound exhibits potent anti-biofilm activity against the opportunistic fungal pathogen Candida albicans. nih.govnih.govmdpi.com This activity is particularly significant as biofilm formation is a major contributor to the pathogenicity and drug resistance of C. albicans. semanticscholar.org Roemerine has been shown to inhibit biofilm formation at concentrations as low as 1 μg/mL. nih.govresearchgate.net The mechanism of this anti-biofilm effect appears to be related to the inhibition of the yeast-to-hypha morphological transition, a critical step in biofilm development. nih.govsemanticscholar.org
Gene expression profiling studies in C. albicans have provided insights into the molecular basis of roemerine's anti-biofilm effects. nih.govnih.govmednexus.orgnih.govbiorxiv.org Treatment with roemerine leads to significant changes in the expression of genes involved in biofilm and hyphal formation. nih.govnih.gov Notably, the gene EFG1, a central regulator of filamentation, is downregulated. nih.govresearchgate.netnih.gov Conversely, several hypha-specific and biofilm-related genes are upregulated, including YWP1, SAP5, SAP6, HWP1, and ECE1. nih.govresearchgate.netnih.gov The upregulation of ECE1 and HWP1, which are positively regulated by the cAMP pathway, further supports the involvement of this signaling cascade in roemerine's mechanism of action. nih.govresearchgate.net
| Gene | Function | Change in Expression | Fold Change (at 8 µg/mL) |
| EFG1 | Transcription factor, key regulator of hyphal growth | Downregulated | 0.40 researchgate.net |
| YWP1 | Yeast-form wall protein | Upregulated | 2.29 researchgate.net |
| SAP5 | Secreted aspartic proteinase | Upregulated | 5.99 researchgate.net |
| SAP6 | Secreted aspartic proteinase | Upregulated | 2.27 researchgate.net |
| HWP1 | Hyphal wall protein, essential for hyphal growth | Upregulated | 7.63 researchgate.net |
| ECE1 | Hypha-specific gene, membrane protein | Upregulated | 15.44 researchgate.net |
Inhibition of Biofilm Formation and Cellular Adhesion Mechanisms
This compound has demonstrated significant inhibitory effects against the formation of Candida albicans biofilms in laboratory settings. nih.govresearchgate.net Studies have shown that this compound hinders biofilm development in a dose-dependent manner. nih.govresearchgate.net At a concentration of 1 μg/mL, this compound was found to significantly inhibit biofilm formation. nih.govmdpi.com The inhibitory effect becomes more pronounced at higher concentrations, with 8 μg/mL of this compound resulting in an 80% to 90% reduction in biofilm formation depending on the growth medium used. nih.gov
The mechanism behind this anti-biofilm activity appears to be multifaceted, involving the disruption of key pathogenic processes. One of the primary mechanisms is the inhibition of the yeast-to-hyphae morphological transition, a critical step in the development of mature biofilms. nih.govmdpi.com By preventing this transition, this compound effectively curtails the formation of the complex, three-dimensional structure characteristic of a mature biofilm. mdpi.comsemanticscholar.org
Furthermore, this compound has been shown to affect the cell surface hydrophobicity of C. albicans. nih.gov A decrease in cell surface hydrophobicity is significant as this property is positively correlated with the initial adhesion of fungal cells to surfaces, a foundational stage of biofilm formation. mdpi.comnih.gov Research indicates that a concentration of 4 μg/mL of this compound can significantly decrease cell surface hydrophobicity. mdpi.comsemanticscholar.org This suggests that the compound's ability to interfere with cellular adhesion is a key aspect of its anti-biofilm properties. mdpi.comnih.gov The anti-adhesion and anti-morphological transition activities appear to be central to how this compound prevents biofilm formation. researchgate.net
Table 1: Effect of this compound on Candida albicans Biofilm Formation and Cellular Properties
| Concentration | Effect on Biofilm Formation | Effect on Cell Surface Hydrophobicity | Reference |
|---|---|---|---|
| 1 μg/mL | Significant inhibition | Not specified | nih.govmdpi.com |
| 4 μg/mL | Not specified | Significant decrease | mdpi.comsemanticscholar.org |
| 8 μg/mL | 80-90% inhibition | Not specified | nih.gov |
| 28.6 µM | 80% inhibition of metabolic activity in sessile cells | Decrease | nih.gov |
Differential Gene Expression Analysis Related to Biofilm Development (e.g., YWP1, SAP5, SAP6, HWP1, ECE1, EFG1)
The inhibitory action of this compound on Candida albicans biofilm formation is further elucidated by its influence on the expression of specific genes crucial for biofilm and hyphal development. nih.govresearchgate.net Upon treatment with 8 μg/mL of this compound, a distinct pattern of differential gene expression has been observed. nih.govmedchemexpress.com
Specifically, the expression of several biofilm- and hypha-specific genes was found to be upregulated. These include YWP1 (Yeast-form Wall Protein 1), SAP5 and SAP6 (Secreted Aspartic Proteinases), HWP1 (Hyphal Wall Protein 1), and ECE1 (Extent of Cell Elongation 1). nih.govresearchgate.netmedchemexpress.com The upregulation of these genes is noteworthy. For instance, HWP1 is a critical adhesin involved in hyphal development, and its absence can lead to incomplete biofilm formation. researchgate.netnih.gov ECE1 is also a hypha-specific gene. researchgate.net The SAP genes, particularly SAP4-6, are typically expressed in hyphae and contribute to the virulence of C. albicans. plos.org
In stark contrast, the expression of the gene EFG1 (Enhanced Filamentous Growth 1) was downregulated following treatment with this compound. nih.govresearchgate.netmedchemexpress.com EFG1 is a key transcriptional regulator that plays a pivotal role in the yeast-to-hypha transition and subsequent biofilm formation. nih.govplos.org The expression of genes such as HWP1, ECE1, SAP5, and SAP6 is dependent on EFG1. nih.govnih.gov The negative regulation of EFG1 by this compound suggests a potential mechanism for its inhibitory effect on hyphal development, likely by modulating the Ras/cAMP/PKA signaling pathway, which is crucial for hyphal formation. nih.gov This targeted downregulation of a master regulator, despite the upregulation of some of its downstream targets, points to a complex regulatory interference by this compound.
Table 2: Differential Gene Expression in Candida albicans Treated with this compound (8 μg/mL)
| Gene | Function | Regulation by this compound | Reference |
|---|---|---|---|
| YWP1 | Yeast-form wall protein | Upregulated | nih.govresearchgate.netmedchemexpress.com |
| SAP5 | Secreted aspartic proteinase | Upregulated | nih.govresearchgate.netmedchemexpress.com |
| SAP6 | Secreted aspartic proteinase | Upregulated | nih.govresearchgate.netmedchemexpress.com |
| HWP1 | Hyphal wall protein, adhesin | Upregulated | nih.govresearchgate.netmedchemexpress.com |
| ECE1 | Extent of cell elongation, hypha-specific | Upregulated | nih.govresearchgate.netmedchemexpress.com |
| EFG1 | Enhanced filamentous growth, transcriptional regulator | Downregulated | nih.govresearchgate.netmedchemexpress.com |
Medicinal Chemistry and Structural Modification of R Roemerine
Rational Design and Synthesis of (R)-Roemerine Analogues for Enhanced Activity or Selectivity
The rational design of this compound analogues is a key strategy in medicinal chemistry to enhance its therapeutic potential by improving activity, selectivity, and pharmacokinetic properties. The aporphine (B1220529) scaffold, to which this compound belongs, is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. researchgate.nethilarispublisher.com
Synthetic approaches to this compound analogues often involve modifications at various positions of the aporphine core. For instance, a synthetic route to prepare the (S)-enantiomer of roemerine (B1679503) involved a catalytic asymmetric hydrogenation, highlighting a method to obtain enantiomerically pure compounds for biological evaluation. researchgate.netrsc.org The synthesis of aporphine-benzylpyridinium conjugates has also been explored, demonstrating that the addition of an N-benzylpyridinium moiety can significantly enhance acetylcholinesterase (AChE) inhibitory activity. acs.org
One study detailed the synthesis of a series of aporphine derivatives using crebanine, isocorydine, and stephanine (B192439) as lead compounds. mdpi.com Chemical modifications such as ring-opening, bromination, methylation, acetylation, quaternization, and dehydrogenation were employed to generate nineteen target derivatives. mdpi.com These synthetic strategies allow for a systematic exploration of the structure-activity relationships.
Furthermore, the synthesis of C1 and flexible analogues of (+/-)-nantenine, another aporphine alkaloid, has been undertaken to probe its antagonist activity at human 5-HT2A receptors. researchgate.net This research suggests that the structural rigidity of the aporphine core is important for its antagonist function at this receptor. researchgate.net The development of aporphine alkaloid derivatives as potent TLR2 antagonists has also been reported, starting from the natural product Taspine. nih.gov Through a 10-step chemical synthesis and structural optimization, a derivative named SMU-Y6 was produced with higher activity and better solubility. nih.gov
Structure-Activity Relationship (SAR) Studies for Aporphine Derivatives and Their Pharmacological Profiles
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of aporphine derivatives, including this compound, influences their biological activity. These studies have revealed key structural features that determine the pharmacological profiles of these compounds.
The substitution pattern on the aporphine skeleton is a critical determinant of activity. For example, in a study of aporphine alkaloids against poliovirus, a methoxyl group at the C-2 position on the tetrahydroisoquinoline ring was found to be important for antiviral activity. acs.org SAR studies on aporphine alkaloids as serotonin (B10506) receptor ligands have also provided valuable insights. researchgate.nethilarispublisher.com It has been shown that modifications at different positions of the aporphine scaffold can lead to potent and selective serotonergic ligands. researchgate.nethilarispublisher.com For instance, the evaluation of C10 substituted long-chain carbamate (B1207046) or amide aporphines showed moderate affinity at the 5-HT1A receptor. hilarispublisher.com
The stereochemistry of the aporphine core also plays a significant role in its pharmacological effects. Generally, for dopamine (B1211576) D1 and D2 receptors, (R)-enantiomers tend to be agonists, while (S)-enantiomers are often antagonists. nih.gov In the case of this compound, it was found to be a potent antagonist at 5-HT2A and 5-HT2C receptors with good selectivity over its (S)-enantiomer and other receptor subtypes like 5-HT2B, α1A, α1B, and α1D. rsc.orgnih.govnih.gov This stereoselectivity highlights the specific interactions between the enantiomers and their target receptors.
Further SAR analysis on a series of aporphine derivatives with antiarrhythmic activities indicated that variations in efficacy and toxicity were related to several structural features. mdpi.com These include the C-1,C-2-methylenedioxy group on ring A, the restricted conformation of ring B, N-quaternization of ring B, the levorotatory configuration at position 6a in ring C, and the 8-, 9-, and 10-methoxy groups on ring D. mdpi.com For example, the presence of a 1,2-dimethoxy group on ring A was associated with an increase in antiarrhythmic activity, potentially by widening the planar configuration of the molecule. mdpi.com
The table below summarizes the SAR findings for some aporphine derivatives:
| Compound/Derivative | Structural Modification | Pharmacological Profile | Reference(s) |
| This compound | (R)-configuration at C6a | Potent 5-HT2A/2C antagonist | rsc.orgnih.gov |
| (S)-Roemerine | (S)-configuration at C6a | Less potent 5-HT2A/2C antagonist than (R)-enantiomer | rsc.orgnih.gov |
| Aporphine with C-2 methoxy (B1213986) group | Methoxy group at C-2 | Important for antipoliovirus activity | acs.org |
| Aporphine with 1,2-dimethoxy group | Dimethoxy group at C-1 and C-2 | Increased antiarrhythmic activity | mdpi.com |
| N-benzylpyridinium aporphine conjugate | Addition of N-benzylpyridinium moiety | Enhanced AChE inhibitory activity | acs.org |
Exploration of N-Oxide Derivatives (e.g., Roemerine-N-β-Oxide) and Their Biological Potential
The exploration of N-oxide derivatives of aporphine alkaloids, such as Roemerine-N-β-oxide, represents a promising avenue for discovering new bioactive compounds. ontosight.ai The introduction of an N-oxide functional group, where an oxygen atom is attached to the nitrogen atom of the aporphine core, can significantly alter the physicochemical and biological properties of the parent molecule. ontosight.ainih.gov
Roemerine-N-β-oxide, also known as (6R,6AR)-Roemerine-N-β-Oxide, is an oxide derivative of roemerine. ontosight.ai While specific in-depth studies on the biological potential of Roemerine-N-β-oxide are emerging, research on similar N-oxide compounds suggests potential for various therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties. ontosight.ai For instance, N-oxide derivatives of other compounds have been synthesized and evaluated for their in vivo antileishmanial activity, with some showing potent effects. nih.gov
The rationale behind exploring N-oxide derivatives lies in the potential for improved solubility, altered metabolic pathways, and novel interactions with biological targets. The N-oxide group can influence the molecule's ability to cross cell membranes and may lead to different pharmacokinetic profiles compared to the parent alkaloid. In the context of the central nervous system, such modifications could be particularly relevant for modulating blood-brain barrier penetration.
N-oxide derivatives of other lotus (B1177795) alkaloids, such as N-methyl asimilobine-N-oxide and nuciferine-N-oxide, have also been identified, indicating that this is a naturally occurring modification in some plant species. maxapress.com The biological activities of these naturally occurring N-oxides are also areas of active investigation.
Development of Multi-Target Directed Ligands (MTDLs) Based on the Aporphine Scaffold
The aporphine scaffold is increasingly recognized as a valuable template for the development of Multi-Target Directed Ligands (MTDLs). hilarispublisher.comnih.gov MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, which is a promising strategy for treating complex multifactorial diseases like Alzheimer's disease (AD) and other central nervous system (CNS) disorders. nih.govresearchgate.netnih.govnih.gov
The inherent ability of the aporphine core to interact with various receptors, including dopaminergic, serotonergic, and adrenergic receptors, makes it an ideal starting point for MTDL design. hilarispublisher.comnih.gov By strategically modifying the aporphine structure, medicinal chemists can fine-tune its activity profile to hit a desired combination of targets. For example, aporphine derivatives have been developed as MTDLs targeting cholinesterase enzymes, which are relevant for AD therapy. nih.gov
The design of MTDLs often involves combining pharmacophores from different known ligands into a single hybrid molecule. mdpi.com The aporphine scaffold can serve as the core structure to which other pharmacophoric elements are attached. This approach has been used to develop aporphine-based inhibitors of both acetylcholinesterase and butyrylcholinesterase, as well as inhibitors of acetylcholinesterase-induced beta-amyloid aggregation. researchgate.net
Recent research has focused on developing MTDLs for neurodegenerative diseases. mdpi.com For instance, derivatives of the Amaryllidaceae alkaloid haemanthamine, which shares some structural similarities with aporphines, have been investigated as MTDLs for AD. mdpi.com The MTDL approach is also being explored for other conditions. A study on leishmaniasis used a combined ligand-based and structure-based virtual screening approach to identify aporphynic alkaloids as potential multi-target agents against Leishmania donovani. researchgate.net
The development of computational tools, such as MTDL-GAN, a cycle-consistent adversarial network, is also aiding in the de novo design of MTDLs for AD by generating novel molecular structures with predicted dual-binding affinities. chemrxiv.org This highlights the synergy between synthetic chemistry and computational modeling in the quest for effective MTDLs based on privileged scaffolds like aporphine.
Advanced Spectroscopic Techniques for Structural Elucidation of R Roemerine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments
NMR spectroscopy is the most powerful tool for elucidating the intricate carbon-hydrogen framework of organic molecules. Through a combination of one- and two-dimensional experiments, a complete picture of the molecular structure of (R)-Roemerine can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment of individual protons and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to its aporphine (B1220529) core. Key signals include those for the N-methyl group, the methylenedioxy bridge protons, the aliphatic protons of the B ring, and the aromatic protons on the A and D rings. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and the spatial relationship between neighboring protons.
¹³C NMR: The ¹³C NMR spectrum reveals the presence of all 18 carbon atoms in the this compound molecule. The chemical shifts distinguish between aliphatic and aromatic carbons, with quaternary carbons typically showing lower intensity signals. The downfield signals correspond to carbons attached to electronegative atoms (oxygen and nitrogen) and those within the aromatic systems.
Below are the compiled ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).
Interactive Data Table: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-3 | 6.56 | s | |
| H-4 | 2.55 | t | 7.8 |
| H-5 | 3.05 | t | 7.8 |
| H-6a | 3.08 | dd | 13.5, 5.0 |
| H-7ax | 2.65 | t | 13.5 |
| H-7eq | 3.10 | dd | 13.5, 5.0 |
| H-8 | 7.26 | m | |
| H-9 | 7.26 | m | |
| H-10 | 7.26 | m | |
| H-11 | 8.08 | d | 7.5 |
| N-CH₃ | 2.54 | s | |
| O-CH₂-O | 5.92, 6.06 | d, d | 1.4 |
Interactive Data Table: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 142.5 |
| C-1a | 127.0 |
| C-1b | 126.8 |
| C-2 | 145.9 |
| C-3 | 107.9 |
| C-3a | 121.5 |
| C-4 | 29.1 |
| C-5 | 53.2 |
| C-6a | 62.5 |
| C-7 | 35.5 |
| C-7a | 128.6 |
| C-8 | 126.9 |
| C-9 | 125.1 |
| C-10 | 128.4 |
| C-11 | 125.8 |
| C-11a | 135.5 |
| N-CH₃ | 43.6 |
| O-CH₂-O | 100.7 |
2D NMR experiments are crucial for establishing the connectivity between atoms, which is essential for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY spectra would show correlations between the aliphatic protons on the B-ring (H-4, H-5, H-6a, H-7), confirming their sequence and connectivity. It also helps in assigning adjacent protons on the aromatic D-ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. By correlating the assigned proton signals with their corresponding carbon signals from the ¹³C NMR spectrum, a firm assignment of all protonated carbons can be achieved.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting different spin systems and identifying quaternary carbons, which have no attached protons. Key HMBC correlations for this compound would include:
The N-methyl protons (N-CH₃) showing correlations to C-5 and C-6a, confirming the position of the methyl group on the nitrogen atom.
The aromatic proton H-11 correlating to carbons C-1, C-7a, and C-11a, which helps to piece together the aromatic D-ring and its connection to the core structure.
The methylenedioxy protons correlating to C-1 and C-2, confirming the placement of this functional group on the A-ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY is particularly important for determining the stereochemistry at the chiral center (C-6a). A key spatial correlation would be observed between the proton at C-6a and the axial proton at C-7, helping to confirm the (R) configuration.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. This compound has a molecular formula of C₁₈H₁₇NO₂.
The theoretical exact mass for the protonated molecule ([M+H]⁺) of this compound is calculated as follows:
C₁₈H₁₈NO₂⁺: (18 * 12.000000) + (18 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) = 280.13320 Da
An experimental HRMS analysis would yield a mass measurement very close to this theoretical value (typically within 5 ppm error), which unequivocally confirms the elemental composition as C₁₈H₁₇NO₂. This data is critical for distinguishing this compound from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecule of Roemerine (B1679503), m/z 280.0) which is then fragmented to produce a characteristic spectrum of product ions. The fragmentation pattern provides valuable information about the molecular structure.
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses, a common fragmentation pathway for this compound is observed. The precursor ion [M+H]⁺ at m/z 280.0 undergoes collision-induced dissociation (CID) to produce a major product ion.
Precursor Ion: [C₁₈H₁₇NO₂ + H]⁺ = m/z 280.0
Major Product Ion: m/z 249.0
The transition m/z 280.0 → m/z 249.0 is highly specific and is often used for the selective detection and quantification of roemerine in complex mixtures. This fragmentation corresponds to a neutral loss of 31 Da. This loss is characteristic of aporphine alkaloids and is attributed to the cleavage and loss of the N-methyl group along with an adjacent methylene group (CH₃-N-CH₂ fragment, radical loss of •CH₂NCH₃). This fragmentation confirms the presence of the N-methyltetrahydroisoquinoline core structure.
Complementary Spectroscopic Methods (e.g., UV-Vis, Infrared Spectroscopy) in Structure Elucidation
While NMR and MS provide the most detailed structural information, other spectroscopic techniques offer complementary data that confirm the presence of specific functional groups and chromophores.
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound is characteristic of the aporphine alkaloid chromophore. In methanol (B129727), it typically exhibits absorption maxima (λ_max) at approximately 220 nm, 268 nm, and 312 nm . These absorptions are due to π → π* electronic transitions within the extended conjugated aromatic system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational frequencies of specific bonds within the molecule, confirming the presence of functional groups. The IR spectrum of this compound would show characteristic absorption bands including:
~3050-3000 cm⁻¹: Aromatic C-H stretching.
~2950-2800 cm⁻¹: Aliphatic C-H stretching from the B-ring and N-methyl group.
~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.
~1250 and ~1040 cm⁻¹: C-O stretching from the methylenedioxy ether group.
~940 cm⁻¹: Characteristic O-CH₂-O bending of the methylenedioxy group.
~1100 cm⁻¹: C-N stretching of the tertiary amine.
These complementary data points from UV-Vis and IR spectroscopy corroborate the structural features deduced from the more detailed NMR and MS analyses, providing a comprehensive and robust structural elucidation of this compound.
Emerging Research Frontiers and Future Directions for R Roemerine
Deeper Elucidation of Complex Molecular Mechanisms and Receptor Specificity
Initial research has established that (R)-Roemerine interacts with various receptors, but a deeper understanding of these interactions is a primary focus of ongoing studies.
This compound has been identified as a potent antagonist for serotonin (B10506) 5-HT2A and 5-HT2C receptors, showing greater potency and selectivity compared to its (S)-enantiomer. nih.govresearchgate.net Specifically, it demonstrates high affinity for the 5-HT2A receptor with a Ki value of 62 nM and exhibits 20 to 400-fold selectivity for this receptor over the 5-HT1A, D1, and D2 dopamine (B1211576) receptors. researchgate.netcaymanchem.com This selectivity is attributed to stronger hydrogen bonding and dipole interactions within the receptor binding site. researchgate.net Both enantiomers of roemerine (B1679503) act as antagonists at 5-HT2 and α1 adrenergic receptors. nih.govnih.gov However, this compound is the more potent antagonist at 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net
Further investigations have revealed its impact on various cellular pathways. In the context of its antifungal activity against Candida albicans, roemerine has been shown to inhibit biofilm formation and the yeast-to-hyphae transition. nih.gov This is achieved by modulating the expression of biofilm-specific and hypha-specific genes, suggesting an anti-biofilm mechanism related to the cAMP pathway. nih.govresearchgate.net In neuroactivity studies, this compound has been observed to affect the alanine-aspartate-glutamate pathway and increase intracellular serotonin (5-HT) levels and brain-derived neurotrophic factor (BDNF) protein expression in SH-SY5Y cells. researchgate.net Additionally, it has been found to reverse the multidrug-resistance phenotype in certain cancer cell lines by interacting with P-glycoprotein. nih.govacs.org
| Receptor/Target | Binding Affinity (Ki) / Potency (pKb) | Functional Activity | Reference |
|---|---|---|---|
| 5-HT2A | Ki = 62 nM; pKb = 7.8–7.9 | Antagonist | nih.govresearchgate.netcaymanchem.com |
| 5-HT2C | pKb = 7.8–7.9 | Antagonist | nih.govresearchgate.net |
| 5-HT1A | Ki = 1.17 µM | Lower affinity | caymanchem.com |
| Dopamine D1 | Ki = 1.4 µM | Lower affinity | caymanchem.com |
| Dopamine D2 | Ki = 22.6 µM | Lower affinity | caymanchem.com |
| α1 Adrenergic Receptors | Antagonist | Antagonist | nih.govresearchgate.net |
| P-glycoprotein | Interaction observed | Reversal of multidrug resistance | nih.govacs.org |
Continued Exploration of Novel Biosynthetic Enzymes and Pathways in Plant Systems
The biosynthesis of this compound in plants, particularly in species like the sacred lotus (B1177795) (Nelumbo nucifera), presents a fascinating area of research. mdpi.comsemanticscholar.org Unlike many other benzylisoquinoline alkaloids (BIAs) that exist as (S)-enantiomers, those found in sacred lotus, including roemerine, are predominantly the (R)-enantiomer. mdpi.comnih.gov
The biosynthetic journey to this compound begins with the condensation of two L-tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (R,S)-norcoclaurine. nih.govnih.gov While many plants exclusively produce (S)-norcoclaurine via the enzyme norcoclaurine synthase (NCS), research suggests that in sacred lotus, this condensation may occur non-enzymatically, leading to a racemic mixture. nih.gov Subsequently, a series of R-enantiospecific methyltransferases and cytochrome P450 oxidoreductases guide the pathway towards (R)-configured BIAs. nih.gov
A key step in roemerine biosynthesis is the formation of a methylenedioxy bridge. The enzyme responsible for this, a cytochrome P450 designated as NnCYP719A22, has been identified in sacred lotus. mdpi.comnih.gov This enzyme catalyzes the formation of the methylenedioxy bridge on aporphine (B1220529) substrates. nih.gov The central precursor for many BIAs is (S)-reticuline, however, the pathway in sacred lotus favors (R)-configured intermediates. nih.gov This stereochemical preference is a critical feature of BIA metabolism in this plant. mdpi.com Further research aims to identify and characterize all the enzymes involved in this unique R-enantiospecific pathway, which could provide valuable tools for synthetic biology. nih.govfrontiersin.org
Development of Innovative and Sustainable Synthetic Methodologies for Enantiopure this compound and Analogues
The demand for enantiomerically pure this compound for research and potential therapeutic applications has driven the development of innovative and sustainable synthetic methods.
One efficient approach involves a catalytic asymmetric hydrogenation of a 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediate. nih.gov This method has been successfully used to prepare the (S)-enantiomers of nuciferine (B1677029) and roemerine, and can be adapted for the (R)-enantiomer. nih.gov Another strategy utilizes a Bischler-Napieralski reaction followed by an asymmetric hydrogenation using a Noyori catalyst to establish the key tetrahydroisoquinoline core with high enantiomeric excess. newswise.com More recent advances have explored palladium-catalyzed direct arylation methods, which offer a convergent and efficient route to the aporphine skeleton. researchgate.netacs.org
These modern synthetic strategies are moving away from traditional biomimetic approaches to provide more efficient and scalable routes to complex alkaloids like this compound. acs.org The development of green chemistry principles, such as waste reduction and the use of safer solvents and catalysts, is also a key consideration in creating sustainable synthetic methodologies. newswise.com The ability to synthesize not only this compound but also a diverse range of analogues is crucial for exploring structure-activity relationships and developing new therapeutic agents. newswise.com
Advanced Structure-Based Drug Design and Computational Screening for Novel Derivatives
The availability of structural information for biological targets allows for the application of advanced computational techniques in the design of novel this compound derivatives with improved pharmacological profiles. Structure-based drug design (SBDD) uses the three-dimensional structure of a target protein to design or identify new compounds that can bind to it effectively. gardp.orglongdom.org
For this compound, molecular docking studies have been employed to understand its binding to the 5-HT2A receptor, revealing key interactions that contribute to its selectivity. researchgate.net This knowledge can be used to design new analogues with enhanced affinity and selectivity. Virtual screening of compound libraries is another powerful tool to identify new molecules with similar structural features to this compound that may possess desirable biological activities. researchgate.net For instance, a screening of FDA-approved drugs identified several compounds structurally similar to roemerine, which could help in identifying its biological targets. researchgate.net
By combining computational screening with synthetic chemistry, researchers can rationally design and synthesize novel derivatives of this compound. physchemres.org This approach allows for the systematic modification of the chemical structure to optimize its binding to target proteins, leading to the development of new drug candidates for a variety of diseases, including cancer and neurological disorders. longdom.org
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying (R)-Roemerine's antimicrobial activity against Staphylococcus aureus?
- Methodological Answer : Researchers can assess this compound's bactericidal effects using membrane permeability assays (e.g., fluorescence-based depolarization measurements) and minimum inhibitory concentration (MIC) determinations. For example, demonstrates that this compound increases S. aureus membrane permeability in a concentration-dependent manner, correlating with reduced bacterial viability. Comparative studies with Bmr transporter inhibition assays (e.g., berberine efflux assays) can further elucidate its role in overcoming multidrug resistance .
Q. How does this compound exhibit differential cytotoxicity between cancer cells and human endothelial cells?
- Methodological Answer : To evaluate cytotoxicity, researchers should conduct dose-response experiments using standardized cell lines (e.g., SGC-7901 for gastric cancer vs. HUVECs for endothelial cells) and calculate IC50 values via MTT or resazurin assays. highlights that this compound's IC50 for HUVECs (43.047 μg/mL) is significantly higher than its MIC for S. aureus (32–64 μg/mL), suggesting cell-type-specific toxicity. Parallel studies on mitochondrial membrane potential and apoptosis markers (e.g., caspase-3 activation) can clarify mechanistic disparities .
Q. What standardized assays are used to quantify this compound's antifungal activity?
- Methodological Answer : Antifungal efficacy is typically measured using broth microdilution assays (CLSI guidelines) to determine MICs against fungal strains (e.g., Candida albicans). notes that this compound disrupts fungal membrane integrity via Bmr transporter inhibition, which can be validated using propidium iodide uptake assays or ergosterol biosynthesis inhibition studies .
Advanced Research Questions
Q. How can experimental designs differentiate between this compound's direct antimicrobial effects and host immunomodulatory roles in septicemic models?
- Methodological Answer : Researchers should employ in vivo septicemic models (e.g., BALB/c mice infected with MRSA) with dual experimental arms: (1) direct this compound treatment and (2) adoptive transfer of this compound-primed immune cells. Survival rates, bacterial load quantification (CFU counts), and cytokine profiling (e.g., IL-6, TNF-α) can disentangle direct vs. immune-mediated effects. used such an approach to show improved survival rates linked to bacterial membrane disruption .
Q. What strategies resolve contradictions between this compound's therapeutic efficacy and human cell cytotoxicity?
- Methodological Answer : Structural-activity relationship (SAR) studies can identify toxicity determinants. For example, modifying the aporphine alkaloid scaffold (e.g., hydroxylation or methylation) may reduce cytotoxicity while retaining antimicrobial activity. In silico docking simulations (e.g., targeting Bmr vs. human P-glycoprotein) and parallel toxicity screens (e.g., hemolysis assays) are critical. emphasizes the need for structural optimization to enhance therapeutic windows .
Q. How can multi-omics approaches elucidate this compound's dual anticancer and antimicrobial mechanisms?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to compare bacterial vs. cancer cell responses. For S. aureus, focus on membrane integrity pathways (e.g., lipid II biosynthesis), while for cancer cells, analyze apoptotic markers (e.g., Bcl-2 family proteins). ’s IC50 and MIC data (Table 1) provide a baseline for dose selection in omics studies .
Data Analysis and Reproducibility
Q. How should researchers address variability in this compound's MIC values across bacterial strains?
- Methodological Answer : Standardize testing conditions (e.g., Mueller-Hinton broth pH, incubation time) and include quality control strains (e.g., S. aureus ATCC 29213). Statistical tools like ANOVA or non-parametric Kruskal-Wallis tests can assess inter-strain variability. reported MICs ranging 32–64 μg/mL, underscoring the need for strain-specific calibration .
Q. What protocols ensure reproducibility in this compound's isolation from natural sources?
- Methodological Answer : Document extraction parameters (e.g., solvent polarity, temperature) and validate purity via HPLC-UV/HRMS. specifies Annona senegalensis as a source; researchers should deposit raw chromatographic data in repositories (e.g., Zenodo) per FAIR principles. Detailed protocols, as emphasized in and , enhance replicability .
Ethical and Reporting Standards
- Data Sharing : Deposit raw datasets (e.g., MICs, cytotoxicity curves) in public repositories (e.g., Figshare) and cite them in manuscripts. mandates data availability statements (DAS) for transparency .
- Structural Characterization : For novel derivatives, provide NMR, HRMS, and X-ray crystallography data in supplementary materials ( guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
